5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is the Adenosine A2A Receptor . This receptor plays a crucial role in many physiological states related to cardiovascular, immune, and neurological functions .
Mode of Action
The compound acts as an inverse agonist for the Adenosine A2A Receptor . It binds to the receptor with high affinity, exhibiting a Ki value of 8.62 nM, and demonstrates inverse agonist potency with an IC50 of 7.42 nM .
Biochemical Pathways
The Adenosine A2A Receptor is a G protein-coupled receptor that stimulates the production of cAMP via Gs proteins . By acting as an inverse agonist, this compound may reduce cAMP production, thereby affecting downstream signaling pathways .
Result of Action
Given its target and mode of action, it may influence a variety of physiological processes, potentially including those related to cardiovascular, immune, and neurological functions .
Biochemical Analysis
Biochemical Properties
5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with various biomolecules. This compound has been shown to interact with oxidoreductase enzymes, which are involved in redox reactions within cells . The interaction with these enzymes is primarily inhibitory, leading to a decrease in their activity. Additionally, this compound has been found to bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, particularly those involving the serotonin receptor . By acting as an antagonist to the serotonin receptor, it modulates neurotransmitter release and affects cellular communication. Furthermore, this compound has been observed to impact gene expression, leading to changes in the transcriptional activity of various genes . This modulation of gene expression can result in altered cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its catalytic activity. Additionally, this compound can induce conformational changes in proteins, affecting their function and stability . These molecular interactions are critical for the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is relatively high, with minimal degradation observed over time . Long-term studies have shown that the compound maintains its inhibitory effects on enzyme activity and cellular processes even after extended exposure . Some degradation products have been identified, which may have different biological activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as anxiolytic and antidepressant-like activities . At higher doses, toxic effects have been observed, including alterations in behavior and physiological functions . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The metabolism of this compound leads to the formation of various metabolites, some of which retain biological activity. The interaction with metabolic enzymes can also affect the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound is known to interact with membrane transporters, which aid in its uptake and distribution across cellular compartments . Additionally, binding proteins within the cytoplasm can influence the localization and accumulation of the compound, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it has been observed to accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . The targeting signals and post-translational modifications of the compound play a role in directing it to these specific compartments, influencing its activity and function .
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c26-19-18(28-20-21-14-22-25(19)20)17(16-7-4-12-27-16)24-10-8-23(9-11-24)13-15-5-2-1-3-6-15/h1-7,12,14,17,26H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQGVPSIDKMWQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=CO3)C4=C(N5C(=NC=N5)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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